[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride

Medicinal Chemistry Organic Synthesis Sulfonylation

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride (CAS 2137602-51-6) is a heterocyclic sulfonyl chloride building block with the molecular formula C7H10ClF3O3S and a molecular weight of 266.67 g/mol. Structurally, it features a fully saturated oxane (tetrahydropyran) ring bearing a trifluoromethyl (-CF3) group at the 6-position and a methanesulfonyl chloride (-SO2Cl) moiety linked via a methylene bridge.

Molecular Formula C7H10ClF3O3S
Molecular Weight 266.66
CAS No. 2137602-51-6
Cat. No. B2813096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
CAS2137602-51-6
Molecular FormulaC7H10ClF3O3S
Molecular Weight266.66
Structural Identifiers
SMILESC1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl
InChIInChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2
InChIKeyMUHVKJWKILBCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS 2137602-51-6 | Procurement & Technical Overview


[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride (CAS 2137602-51-6) is a heterocyclic sulfonyl chloride building block with the molecular formula C7H10ClF3O3S and a molecular weight of 266.67 g/mol [1]. Structurally, it features a fully saturated oxane (tetrahydropyran) ring bearing a trifluoromethyl (-CF3) group at the 6-position and a methanesulfonyl chloride (-SO2Cl) moiety linked via a methylene bridge . The compound is supplied as a liquid and typically stored at 4 °C [1]. Its key structural attributes—the electron-withdrawing -CF3 group and the electrophilic -SO2Cl group—position it as a reactive intermediate for nucleophilic substitution and sulfonylation reactions, particularly in medicinal chemistry and agrochemical research programs .

Why Generic Methanesulfonyl Chlorides Cannot Replace CAS 2137602-51-6 in Lead Optimization


Attempting to substitute [6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride with simpler sulfonyl chlorides such as methanesulfonyl chloride (MsCl) or (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride introduces significant changes in both reactivity and physicochemical properties. The -CF3 group is a powerful electron-withdrawing substituent that increases the electrophilicity of the adjacent sulfonyl chloride, accelerating reactions with nucleophiles compared to non-fluorinated analogs [1]. Furthermore, the 6-trifluoromethyl substitution on the oxane ring alters the compound's lipophilicity (logP) and metabolic stability relative to the unsubstituted oxan-4-yl isomer, which directly impacts the downstream pharmacokinetic profiles of derived drug candidates [2]. Procurement of a generic methanesulfonyl chloride lacking the oxane scaffold or the -CF3 group would necessitate additional synthetic steps to install the requisite heterocycle and fluorinated motif, thereby increasing time, cost, and complexity in multi-step syntheses .

Quantitative Differentiation: [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride vs. Closest Analogs


Reactivity Enhancement: Electron-Withdrawing -CF3 Group vs. Non-Fluorinated Oxane Analog

The presence of the trifluoromethyl group in [6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to its non-fluorinated oxane analog, (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. This is a direct consequence of the -CF3 group's strong electron-withdrawing inductive effect (-I), which reduces electron density at the sulfur center and accelerates nucleophilic attack [1]. While the non-fluorinated analog undergoes nucleophilic substitution, its reactivity is moderated by the electron-donating character of the oxane ring oxygen . The -CF3 group counters this effect, leading to a more reactive sulfonyl chloride that can facilitate faster or more complete conversions in sulfonamide and sulfonate ester formations [1].

Medicinal Chemistry Organic Synthesis Sulfonylation

Procurement Cost Advantage: CAS 2137602-51-6 vs. Alternative Trifluoromethyl-Oxane Isomer

When selecting a trifluoromethyl-substituted oxane methanesulfonyl chloride for synthesis, the 6-(trifluoromethyl)oxan-2-yl isomer (CAS 2137602-51-6) presents a substantial cost advantage over the 4-(trifluoromethyl)oxan-4-yl isomer (CAS 2091929-80-3). Based on published catalog pricing for research quantities, the target compound is offered at a significantly lower price point. For example, a 1.0 g quantity of CAS 2137602-51-6 is priced at approximately $1,060 , whereas the same quantity of the 4-(trifluoromethyl) isomer is listed at $1,397 [1]. This represents a cost differential of approximately 24% in favor of the 6-substituted isomer. The price gap widens at larger scales, making CAS 2137602-51-6 the more economically viable choice for lead optimization programs requiring multiple parallel syntheses or scale-up.

Chemical Procurement Cost Efficiency Building Blocks

Hydrolytic Stability: Class Inference from Methanesulfonyl Chloride Hydrolysis Kinetics

The sulfonyl chloride functional group in [6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is inherently susceptible to hydrolysis, a property shared with all methanesulfonyl chlorides. Kinetic studies on the hydrolysis of methanesulfonyl chloride (MsCl) in aqueous solution (0.1 M KCl, 25 °C) demonstrate three distinct pH-dependent mechanisms [1]. Below pH 6.7, hydrolysis proceeds via direct nucleophilic attack by water (SN2). Between pH 6.7 and 11.8, the rate-determining step involves hydroxide attack to form a sulfene intermediate. Above pH 11.8, sulfene formation and trapping by hydroxide dominate. While the -CF3 and oxane substituents in the target compound are expected to modulate the absolute rate constants due to steric and electronic effects, the fundamental mechanistic pathways provide a predictive framework for its behavior. This knowledge is critical for designing reaction conditions that minimize unwanted hydrolysis, such as employing strictly anhydrous solvents and inert atmospheres [2].

Chemical Stability Handling Requirements Reaction Kinetics

Reagent Versatility: Trifluoromethylsulfonylation vs. Chlorination Capabilities

The presence of the methanesulfonyl chloride group in CAS 2137602-51-6 enables it to function as both a sulfonylating agent and, under appropriate conditions, a chlorinating agent. This dual reactivity is a well-established feature of sulfonyl chlorides. A comprehensive review of trifluoromethanesulfonyl chloride (CF3SO2Cl) highlights that CF3SO2Cl can be used for electrophilic chlorination, including enantioselective chlorination, in addition to its primary role in forming C-CF3, C-SCF3, and C-SOCF3 bonds [1]. While the target compound is a more complex scaffold, the -SO2Cl moiety retains this inherent potential. By contrast, alternative trifluoromethylating reagents like sodium trifluoromethanesulfinate (CF3SO2Na) lack the chlorination capability, as they require oxidative conditions and do not possess a transferable chlorine atom [1]. This dual functionality makes CAS 2137602-51-6 a more versatile building block for constructing diverse chemical libraries.

Fluorine Chemistry Late-Stage Functionalization Synthetic Methodology

Regioisomeric Selectivity: 2-Position Substitution vs. 4-Position in Oxane Scaffold

The substitution pattern on the oxane ring is a critical determinant of biological activity in tetrahydropyran-based inhibitors. 3D quantitative structure-activity relationship (3D QSAR) studies on tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors have demonstrated that the position and nature of substituents on the THP ring significantly influence both potency and selectivity [1]. Specifically, the presence of a hydroxyl substituent on the THP ring was identified as one of the most important factors governing norepinephrine transporter (NET) selectivity over the serotonin transporter (SERT) [1]. By analogy, the 6-trifluoromethyl substitution in CAS 2137602-51-6 provides a distinct spatial and electronic environment compared to the 4-substituted isomer (CAS 2091929-80-3). This regioisomeric difference is likely to result in divergent binding affinities and pharmacological profiles when incorporated into bioactive molecules, offering medicinal chemists an additional handle for fine-tuning target engagement and reducing off-target effects.

Structural Biology Medicinal Chemistry SAR Studies

LogP and Metabolic Stability Modulation: -CF3 Group Impact on Drug-Like Properties

The strategic incorporation of a trifluoromethyl group is a well-validated approach in medicinal chemistry to enhance the metabolic stability and modulate the lipophilicity of drug candidates. The -CF3 group is both highly lipophilic (increasing logP) and resistant to oxidative metabolism due to the strength of the C-F bond [1]. When [6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is used to install the oxane-CF3 motif onto a pharmacophore, it is expected to confer these beneficial properties. In contrast, a non-fluorinated oxane analog, such as (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, lacks the -CF3 group and will produce derivatives with lower lipophilicity and potentially higher susceptibility to cytochrome P450-mediated metabolism. The resulting difference in logP and metabolic half-life can be critical for achieving desirable pharmacokinetic profiles, such as improved oral bioavailability or longer duration of action [2].

ADME Drug Design Physicochemical Properties

High-Value Application Scenarios for [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride Procurement


Medicinal Chemistry: Synthesis of Fluorinated Oxane-Containing Sulfonamides for ADME Optimization

This compound is ideally suited for medicinal chemistry programs requiring the introduction of a metabolically stable, lipophilic oxane scaffold. As a sulfonyl chloride, it readily reacts with primary and secondary amines to form sulfonamide linkages, a privileged motif in drug discovery. The pre-installed -CF3 group on the oxane ring is expected to enhance the metabolic stability and modulate the logP of the resulting sulfonamide drug candidates [1][2]. This is particularly valuable in lead optimization phases where improving pharmacokinetic properties without sacrificing target affinity is a primary goal [1].

Chemical Biology: Development of Activity-Based Probes with Enhanced Cell Permeability

In chemical biology, the construction of cell-permeable activity-based probes often requires balancing aqueous solubility with membrane permeability. The oxane ring provides a degree of hydrophilicity, while the -CF3 group contributes to passive membrane diffusion [1]. [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride can be used to sulfonylate a probe scaffold, simultaneously installing a covalent warhead (if designed as a sulfonyl fluoride analog or via further functionalization) and a favorable physicochemical profile for cellular uptake [2].

Agrochemical Discovery: Synthesis of Novel Sulfonate Ester Herbicides or Fungicides

Fluorinated heterocycles are increasingly prevalent in modern agrochemicals due to their enhanced potency and environmental stability. This compound can be reacted with alcohols or phenols to generate sulfonate esters, which may serve as active ingredients or key intermediates. The -CF3 group can improve the compound's resistance to hydrolytic degradation in the field, potentially leading to longer-lasting crop protection agents [1][2].

Materials Science: Functionalization of Polymers with Fluorinated Sulfonate Groups

In polymer and materials chemistry, sulfonyl chlorides are used to modify surface properties or introduce functional handles for further crosslinking. The unique combination of a hydrophilic oxane ring and a hydrophobic -CF3 group in this building block could be exploited to create amphiphilic polymer coatings or to tune the refractive index and dielectric properties of thin films [1]. Its liquid state at ambient temperature (with recommended storage at 4 °C) facilitates handling in solution-based polymer functionalization protocols [2].

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